molecular formula C9H14O3 B13754194 4-Methyl-3-oxo-4-hexenoic acid ethyl ester

4-Methyl-3-oxo-4-hexenoic acid ethyl ester

Cat. No.: B13754194
M. Wt: 170.21 g/mol
InChI Key: WINKTADPVWYJBZ-QPJJXVBHSA-N
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Description

4-Methyl-3-oxo-4-hexenoic acid ethyl ester is an organic compound with the chemical formula C9H14O3. It is a colorless to pale yellow liquid with a fruity aroma. This compound is used in various industries, including the fragrance and flavor industry, due to its pleasant scent .

Preparation Methods

4-Methyl-3-oxo-4-hexenoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-hexenoic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of 4-hexenoic acid with ethyl chloroformate .

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems .

Chemical Reactions Analysis

4-Methyl-3-oxo-4-hexenoic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-3-oxo-4-hexenoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other esters and related compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry to impart fruity scents to various products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-4-hexenoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and cellular signaling pathways .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (E)-4-methyl-3-oxohex-4-enoate

InChI

InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3/b7-4+

InChI Key

WINKTADPVWYJBZ-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)CC(=O)/C(=C/C)/C

Canonical SMILES

CCOC(=O)CC(=O)C(=CC)C

Origin of Product

United States

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